molecular formula C23H25NO6 B1235234 3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 23239-40-9

3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B1235234
CAS No.: 23239-40-9
M. Wt: 411.4 g/mol
InChI Key: ZOQMCVKWFJBLCC-JBQYTFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

The synthesis of 3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves several steps. The synthetic route typically starts with the preparation of the dibenzo(a,d)cycloheptene core, followed by the introduction of the epoxy and hydroxyl groups. The final step involves the addition of the methylamino propyl side chain and the formation of the maleate salt. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate stands out due to its unique structure and reactivity. Similar compounds include other dibenzo(a,d)cycloheptenes and their derivatives, which may share some chemical properties but differ in their specific functional groups and applications.

Properties

CAS No.

23239-40-9

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C19H21NO2.C4H4O4/c1-20-12-6-11-19-15-9-4-2-7-13(15)17(21)18(22-19)14-8-3-5-10-16(14)19;5-3(6)1-2-4(7)8/h2-5,7-10,17-18,20-21H,6,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,18-,19-;/m1./s1

InChI Key

ZOQMCVKWFJBLCC-JBQYTFIQSA-N

SMILES

C[NH2+]CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O.C(=CC(=O)[O-])C(=O)O

Isomeric SMILES

C[NH2+]CCC[C@]12C3=CC=CC=C3[C@H]([C@H](O1)C4=CC=CC=C24)O.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH2+]CCCC12C3=CC=CC=C3C(C(O1)C4=CC=CC=C24)O.C(=CC(=O)[O-])C(=O)O

Synonyms

MK 940
MK 940, (cis)-isomer
MK 940, maleate (1:1), (5alpha,10alpha,11beta)-isomer
MK-940
trans-10,11-dihydro-5,10-epoxy-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-11-ol hydrogen maleate

Origin of Product

United States

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